![molecular formula C13H11ClN2O B3018334 (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-24-0](/img/structure/B3018334.png)

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

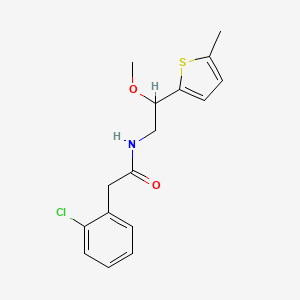

The compound "(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to understanding the synthesis and properties of similar organic structures. The first paper describes a multicomponent synthesis of 5-aminooxazole and its subsequent reaction to form pyrrolo[3,4-b]pyridin-5-one, which involves a domino sequence that could be related to the synthesis of the compound . The second paper reports on the synthesis of thermally stable salts derived from L-proline, which is an α-amino acid, and their chlorination to form [MCl6]− salts . These processes are significant in organic synthesis and could provide insights into the synthesis and stability of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multicomponent reactions, as described in the first paper. The synthesis of 5-aminooxazole from aldehyde, amine, and alpha-isocyanoacetamide demonstrates a method that could potentially be adapted for the synthesis of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate . The use of ammonium chloride to accelerate oxazole formation suggests that ammonium salts play a crucial role in the synthesis of nitrogen-containing heterocycles, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

While the molecular structure of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is not directly analyzed in the provided papers, the second paper does discuss the X-ray structures of α-ammonium-acylchloride salts . This information is valuable as it provides a basis for understanding how similar compounds might crystallize and what their molecular conformations could be in the solid state.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate. However, the described reactions in the first paper, such as the acylation and IMDA (intramolecular Diels-Alder) reaction, are important for constructing nitrogen-containing heterocycles . These reactions could be relevant to the chemical behavior of similar compounds, including potential reactions involving chlorobenzyl groups and pyridinylmethylidene moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not discussed in the provided papers. Nonetheless, the second paper's mention of the thermal stability of [MCl6]− salts up to 80 °C provides a reference point for the stability of chlorinated organic compounds . This information could be extrapolated to hypothesize about the thermal stability of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate, as well as its solubility and behavior in organic solvents.

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-13-4-2-1-3-12(13)10-16(17)9-11-5-7-15-8-6-11/h1-9H,10H2/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMOVZPJXDYZQE-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+](=CC2=CC=NC=C2)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=NC=C2)/[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)

![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)

![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)

![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3018270.png)